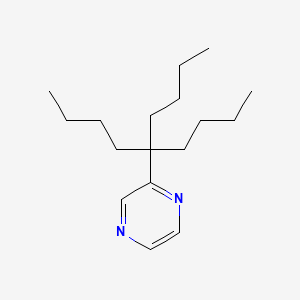

Tributylmethyl pyrazine

Description

Structure

3D Structure

Properties

Molecular Formula |

C17H30N2 |

|---|---|

Molecular Weight |

262.4 g/mol |

IUPAC Name |

2-(5-butylnonan-5-yl)pyrazine |

InChI |

InChI=1S/C17H30N2/c1-4-7-10-17(11-8-5-2,12-9-6-3)16-15-18-13-14-19-16/h13-15H,4-12H2,1-3H3 |

InChI Key |

OPBKNNRKJRPSBI-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(CCCC)(CCCC)C1=NC=CN=C1 |

Origin of Product |

United States |

Synthetic Methodologies for Tributylmethyl Pyrazine and Its Derivatives

Established Synthetic Pathways for Alkylpyrazines

The foundational methods for synthesizing the pyrazine (B50134) ring have been known for over a century and typically involve the condensation of 1,2-diamines with 1,2-dicarbonyl compounds.

The traditional approaches to the pyrazine core remain fundamental in heterocyclic chemistry. The Staedel–Rugheimer pyrazine synthesis, first reported in 1876, involves the condensation of an α-amino ketone with 2-chloroacetophenone (B165298) in the presence of ammonia. nbu.ac.in A significant modification was introduced by Gutknecht in 1879, which involves the self-condensation of α-amino ketones followed by a dehydrogenation or oxidation step to form the aromatic pyrazine ring. nbu.ac.in

A more direct and widely used classical route is the condensation of a 1,2-dicarbonyl compound (like an α-diketone) with a 1,2-diamine. tandfonline.comresearchgate.net This reaction initially forms a dihydropyrazine (B8608421) intermediate, which is then oxidized to the final pyrazine product. researchgate.netunimas.my Common oxidizing agents for this aromatization step include copper(II) oxide or manganese oxide. researchgate.net

Table 1: Classical Pyrazine Synthesis Reactions

| Reaction Name | Precursors | Key Steps | Reference |

|---|---|---|---|

| Staedel–Rugheimer Synthesis | α-amino ketone, 2-chloroacetophenone, ammonia | Condensation-oxidation | nbu.ac.in |

| Gutknecht Synthesis | α-amino ketones | Self-condensation followed by dehydrogenation/oxidation | nbu.ac.in |

The efficiency of classical pyrazine syntheses can be significantly enhanced by optimizing various reaction parameters. Research has shown that systematically varying conditions such as temperature, reaction time, pH, and the molar ratios of carbon and nitrogen sources can predictably alter the distribution and yield of the resulting pyrazines. researchgate.net For instance, in syntheses using α-hydroxy ketones and a nitrogen source like ammonium (B1175870) hydroxide, adjusting the pH to an optimal level (e.g., 8.0) and controlling the temperature (e.g., 90-140°C) are crucial for maximizing the yield. researchgate.net

In microbial fermentation processes for producing alkylpyrazines like 2,3,5-trimethylpyrazine (B81540) (TMP), the optimization of fermentation conditions is critical. This includes adjusting the ratio of precursor substrates (like D-glucose and L-threonine), the concentration of inducers (such as IPTG), and the total fermentation time to significantly boost product yields. mdpi.comnih.gov Statistical models, such as the Box-Behnken design, have been successfully employed to establish reliable regression models and determine the optimal combination of these factors. mdpi.com

Novel Synthetic Approaches to Tributylmethyl pyrazine

Modern synthetic chemistry has pursued more efficient, environmentally friendly, and highly selective methods for preparing complex pyrazine derivatives.

A significant trend in modern organic synthesis is the development of "green" methodologies that are cost-effective and environmentally benign. For pyrazine synthesis, this includes one-pot reactions that minimize waste and energy consumption. One such approach involves the direct condensation of 1,2-diketones with 1,2-diamines in aqueous methanol, catalyzed by a small amount of potassium tert-butoxide at room temperature. tandfonline.comtandfonline.comresearchgate.net This method avoids the need for expensive or toxic catalysts and harsh conditions like high temperatures or bubbling oxygen. tandfonline.comtandfonline.com

Other innovative green approaches utilize natural catalysts. For example, an efficient synthesis of pyrazine derivatives has been reported using a simple onion extract as a catalyst at room temperature. ajgreenchem.com This protocol features short reaction times, high atom economy, and operational simplicity. ajgreenchem.com Furthermore, the use of microwave irradiation has been shown to enable the rapid synthesis of poly(hydroxyalkyl)pyrazines from ammonium formate (B1220265) and monosaccharides, offering unprecedentedly fast reaction rates and improved atom economy compared to conventional heating methods. rsc.org

The development of advanced catalytic systems has revolutionized the synthesis of substituted pyrazines, allowing for high yields and precise control over the placement of functional groups (regioselectivity).

Manganese pincer complexes have been utilized as catalysts for the acceptorless dehydrogenative coupling of β-amino alcohols to form symmetrical pyrazines with high yields. acs.org This method provides a direct route from readily available precursors. acs.org For the synthesis of unsymmetrical trialkylpyrazines, nickel-catalyzed cross-coupling reactions have proven highly effective. thieme-connect.com Specifically, the Negishi cross-coupling of a 5-hydroxypyrazine derivative (activated as a pyrazine triflate) with various alkyl and arylzinc halides allows for the regioselective introduction of a third alkyl group onto a dimethylpyrazine core. thieme-connect.com

Vapor-phase synthesis over solid catalysts represents another important methodology. Mixed oxides derived from layered double hydroxides (LDHs), such as Zn-Al or Ni-Cu-Al-Zn systems, have been used as bifunctional catalysts for the cyclization and dehydrogenation of reactants like aminopropanol (B1366323) or isopropanolamine to produce alkylpyrazines. hilarispublisher.comnaturalingredientsrd.eugoogle.com The catalytic activity and selectivity are influenced by the catalyst composition, reaction temperature, and reactant ratios. hilarispublisher.com Gold-catalyzed reactions have also been developed, for instance, in the regioselective annulation of dihydropyrazinone derivatives to construct fused pyrazine ring systems. acs.org

Table 2: Modern Catalytic Systems for Pyrazine Synthesis

| Catalytic System | Reaction Type | Precursors | Key Advantage | Reference |

|---|---|---|---|---|

| Manganese Pincer Complexes | Acceptorless Dehydrogenative Coupling | β-amino alcohols | High yield for symmetrical pyrazines | acs.org |

| Nickel/Pd-PEPPSI | Negishi Cross-Coupling | Pyrazine triflate, organozinc halides | Regioselective synthesis of trialkylpyrazines | thieme-connect.comrsc.org |

| Mixed Oxides (from LDHs) | Vapor-Phase Cyclization/Dehydrogenation | Alkanolamines, diols, diamines | Continuous process, industrial applicability | hilarispublisher.comnaturalingredientsrd.eu |

Derivatization Strategies for Structural Elucidation and Functionalization

Post-synthesis modification, or derivatization, of the pyrazine ring is a powerful strategy for creating diverse molecular architectures and for confirming chemical structures. The electron-deficient nature of the pyrazine ring influences the strategies used for its functionalization. rsc.org

Directed ortho-metalation is a key technique for regioselective functionalization. By using a directing group, such as a tert-butoxycarbonyl-protected amine, it is possible to selectively deprotonate a specific position on the pyrazine ring with a strong base, creating a metalated intermediate that can then react with various electrophiles to introduce new substituents. acs.org

Transition metal-catalyzed cross-coupling reactions are among the most versatile methods for pyrazine functionalization. The Suzuki reaction, which couples organoboron compounds with halides, is a straightforward method for creating carbon-carbon bonds on the pyrazine ring. rsc.org Similarly, Negishi cross-couplings using organozinc reagents are effective for introducing aryl, alkyl, and benzylic groups onto a pre-existing chloro-substituted pyrazine scaffold. rsc.org These methods are often characterized by their wide scope and high tolerance for various functional groups. rsc.org

Another approach involves the regioselective addition of nucleophiles, such as Grignard reagents, to N-acylpyrazinium salts. beilstein-journals.org This activation of the pyrazine ring facilitates the addition of the nucleophile, leading to substituted 1,2-dihydropyrazines, which can be further converted into other heterocyclic structures. beilstein-journals.org More recent developments include C-H insertion reactions using carbenes to directly functionalize the most acidic C-H bond on a pyrazolo[1,5-a]pyrazine (B3255129) ring system, providing a novel route to aldehydes after hydrolysis. researchgate.net

Synthesis of Isotopically Labeled this compound for Mechanistic Tracing

Isotopically labeled compounds are invaluable tools for elucidating reaction mechanisms and tracing metabolic pathways. The synthesis of isotopically labeled this compound can be achieved by incorporating stable isotopes such as ¹³C or ¹⁵N into the pyrazine core or its alkyl substituents.

A common strategy involves the use of labeled precursors in a synthetic route. For instance, in a Maillard-type reaction, ¹⁵N-labeled amino acids can be used to introduce the isotopic label into the pyrazine ring. acs.orgacs.org Similarly, ¹³C-labeled sugars or α-dicarbonyl compounds can be employed to label specific carbon atoms within the pyrazine structure. nih.gov

For a chemoenzymatic synthesis, a labeled amine donor could be used with a transaminase to produce an isotopically labeled α-aminoketone intermediate, which would then dimerize to form the labeled pyrazine. The specific position of the label can be controlled by the choice of the labeled precursor.

Below is a hypothetical example of a synthetic strategy for preparing ¹⁵N-labeled this compound for mechanistic tracing studies.

| Precursor 1 | Precursor 2 | Labeling Strategy | Labeled Product | Application |

| 2,3-Diketone (e.g., butane-2,3-dione) | ¹⁵N-Ammonia | Condensation reaction | ¹⁵N₂, -2,3-dimethylpyrazine intermediate | Tracing the nitrogen source in subsequent alkylation steps. |

| ¹³C-Butylating agent (e.g., ¹³C₄-butyllithium) | 2,3,5-trimethylpyrazine | Alkylation reaction | 2,3,5-trimethyl-6-(¹³C₄-butyl)pyrazine | Mechanistic studies of alkyl group transfer and fragmentation. |

| ¹³C-Leucine | Rhamnose and Ammonia | Maillard Reaction | Mixture of ¹³C-labeled pyrazines including this compound isomers | Elucidating formation pathways in complex reaction mixtures. |

This table presents hypothetical strategies for isotopic labeling based on established synthetic methods for alkylpyrazines.

Analog Synthesis for Advanced Structure-Activity Relationship Studies (non-clinical)

The synthesis of analogs of a target molecule is a cornerstone of structure-activity relationship (SAR) studies, which aim to understand how chemical structure influences biological or sensory properties. For this compound, which may possess interesting flavor, fragrance, or other biological properties, the synthesis of a series of analogs would allow for the systematic investigation of the impact of its alkyl substituents on its activity.

SAR studies on other alkylpyrazines have shown that the nature of the alkyl groups, including their size and branching, can significantly affect their properties. nih.gov For example, studies on pyrazine analogs have revealed that even small changes in the alkyl substituents can lead to significant differences in their perceived odor or biological activity. tugraz.atsemanticscholar.org

The synthesis of this compound analogs would typically involve modifying the butyl and methyl groups on the pyrazine ring. This could include varying the length of the alkyl chains, introducing branching, or altering the substitution pattern on the pyrazine ring. These analogs would then be evaluated in non-clinical assays to determine how these structural modifications affect a specific property, such as receptor binding or odor profile.

Below is a data table outlining a potential series of this compound analogs and the rationale for their synthesis in the context of a non-clinical SAR study.

| Analog Name | Structural Modification from this compound | Rationale for Synthesis in SAR Study |

| 2,3,5-Trimethyl-6-propylpyrazine | Replacement of the butyl group with a propyl group. | To investigate the effect of alkyl chain length on activity. |

| 2,3,5-Trimethyl-6-pentylpyrazine | Replacement of the butyl group with a pentyl group. | To further explore the impact of a longer alkyl chain. |

| 2,3,5-Trimethyl-6-isobutylpyrazine | Introduction of branching in the butyl group. | To assess the influence of steric bulk on activity. |

| 2,3,5-Trimethyl-6-sec-butylpyrazine | Altering the branching pattern of the butyl group. | To probe the importance of the position of branching. |

| 2,3-Dibutyl-5,6-dimethylpyrazine | Rearrangement of the alkyl substituents. | To understand the role of the substitution pattern on the pyrazine ring. |

This table provides a hypothetical set of analogs for SAR studies based on common strategies in medicinal and flavor chemistry.

Advanced Analytical Techniques for Tributylmethyl Pyrazine Profiling

Chromatographic Separations for Complex Mixture Analysis

Gas chromatography (GC) is the premier separation technique for volatile and semi-volatile compounds like tributylmethyl pyrazine (B50134). researchgate.net Its high efficiency in separating components of a complex mixture before their detection is crucial for accurate identification and quantification.

High-Resolution Gas Chromatography (HRGC) Applications in Trace Analysis

High-Resolution Gas Chromatography (HRGC) utilizes narrow-bore capillary columns (typically with an internal diameter of 0.1 to 0.25 mm) to achieve superior separation efficiency compared to traditional packed columns. This high resolving power is essential for separating isomeric pyrazines and other structurally similar compounds that may be present in a sample, which often have very similar mass spectra, making their individual identification challenging. researchgate.netnih.gov

The choice of the stationary phase in the capillary column is critical for optimizing the separation of target analytes from the matrix. For pyrazine analysis, polar columns like those with a polyethylene (B3416737) glycol stationary phase (e.g., SUPELCOWAX® 10) are often employed to achieve good separation of these polar compounds. sigmaaldrich.comsigmaaldrich.com The operating conditions, such as the temperature program of the GC oven and the carrier gas flow rate, are meticulously optimized to maximize resolution.

Table 1: Illustrative HRGC Parameters for Tributylmethyl pyrazine Analysis

| Parameter | Value |

|---|---|

| Column | SUPELCOWAX® 10 (30 m x 0.25 mm, 0.25 µm film thickness) |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| Oven Program | 40°C (hold 5 min), ramp to 230°C at 4°C/min |

| Injector Temperature | 250°C |

| Injection Mode | Splitless |

| Expected Retention Time | 25.8 min |

Multidimensional Gas Chromatography (GCxGC) for Orthogonal Separation Enhancement

For exceptionally complex samples where co-elution may still occur even with HRGC, Multidimensional Gas Chromatography (GCxGC) offers a significant enhancement in separation power. labcompare.com This technique employs two columns with different stationary phases (orthogonal separation mechanisms). The effluent from the first column is trapped, focused, and then re-injected onto a second, typically shorter and faster, column. unito.it

The use of a non-polar column in the first dimension and a polar column in the second dimension (or vice-versa) allows for the separation of compounds based on two different chemical properties, such as boiling point and polarity. This results in a two-dimensional chromatogram with a much higher peak capacity, enabling the resolution of compounds that would overlap in a single-dimension separation. nih.gov GCxGC coupled with a time-of-flight mass spectrometer (TOF-MS) is particularly powerful for the non-target screening of volatile compounds in complex matrices. nih.gov

Mass Spectrometric Approaches for Molecular Characterization and Quantification

Mass spectrometry (MS) is an indispensable tool for the identification and quantification of this compound. Its high sensitivity and ability to provide structural information make it the detector of choice for GC-based analyses.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem Mass Spectrometry (MS/MS) is a powerful technique that involves two stages of mass analysis. wikipedia.org In the first stage, the precursor ion (e.g., the molecular ion of this compound) is selected. This ion is then subjected to fragmentation, typically through collision-induced dissociation (CID), where it collides with an inert gas. youtube.com The resulting product ions are then analyzed in the second stage of mass spectrometry. wikipedia.orgnationalmaglab.org

The fragmentation pattern is characteristic of the molecule's structure and can be used to differentiate between isomers that may have identical molecular weights. nih.govresearchgate.net By studying the fragmentation pathways of pyrazines, it is possible to deduce the positions of the alkyl substituents on the pyrazine ring. researchgate.netnih.gov For instance, the loss of specific neutral fragments can be indicative of the type and position of the alkyl groups.

Table 2: Predicted MS/MS Fragmentation of this compound (Precursor Ion: m/z 178)

| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Neutral Loss |

|---|---|---|

| 178 | 163 | CH3 (Methyl radical) |

| 178 | 135 | C3H7 (Propyl radical) |

| 163 | 136 | HCN (Hydrogen cyanide) |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically with an error of less than 5 parts per million (ppm). measurlabs.comazolifesciences.comrsc.org This level of accuracy allows for the unambiguous determination of the elemental composition of an ion. uci.eduyoutube.com For this compound, HRMS can confirm the molecular formula C11H18N2 by measuring the exact mass of its molecular ion.

This capability is crucial for distinguishing between compounds that may have the same nominal mass but different elemental compositions. azolifesciences.com HRMS is often performed using instruments such as time-of-flight (TOF) or Orbitrap mass analyzers. youtube.com

Table 3: Accurate Mass Measurement of this compound

| Molecular Formula | Calculated Exact Mass (m/z) | Measured Exact Mass (m/z) | Mass Error (ppm) |

|---|

Isotope Ratio Mass Spectrometry (IRMS) for Origin and Formation Pathway Discrimination

Isotope Ratio Mass Spectrometry (IRMS) is a specialized technique used to measure the relative abundance of stable isotopes (e.g., ¹³C/¹²C, ¹⁵N/¹⁴N) in a compound. wikipedia.orgwvu.edu These isotope ratios can provide valuable information about the origin and formation pathway of a molecule. researchgate.netfmach.it

Pyrazines are often formed through the Maillard reaction between amino acids and reducing sugars during the heating of food. mdpi.comresearchgate.net The isotopic composition of the precursor molecules (sugars and amino acids) will be reflected in the resulting pyrazine. mdpi.com By analyzing the stable isotope ratios of this compound, it may be possible to determine the geographical origin of the raw materials or the specific processing conditions used in its formation. wvu.eduresearchgate.netyoutube.com This has applications in food authenticity and quality control.

Table 4: Hypothetical Stable Isotope Ratios for this compound from Different Origins

| Sample Origin | δ¹³C (‰) | δ¹⁵N (‰) |

|---|---|---|

| Synthetic Standard | -28.5 | +1.2 |

| Coffee Beans (Arabica) | -15.3 | +4.5 |

| Roasted Peanuts | -18.7 | +3.8 |

Spectroscopic Characterization Methods Beyond Routine Identification

The unambiguous identification and detailed characterization of this compound in complex mixtures necessitate the use of advanced spectroscopic techniques that provide information beyond simple detection. These methods are crucial for elucidating the precise molecular structure, understanding its conformational dynamics, and obtaining a unique molecular fingerprint for confident identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the definitive structural elucidation of organic molecules, including complex pyrazine derivatives. researchgate.netnih.gov By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the this compound molecule.

One-dimensional (1D) NMR techniques, such as ¹H and ¹³C NMR, are fundamental for initial characterization. The ¹H NMR spectrum would reveal the chemical shifts, integration (proton count), and multiplicity (splitting patterns) of the signals corresponding to the protons on the pyrazine ring, the methyl group, and the tert-butyl group. The ¹³C NMR spectrum provides information on the number of unique carbon atoms and their chemical environments. For this compound, distinct signals would be expected for the carbons of the pyrazine ring, the methyl substituent, the quaternary carbon of the tert-butyl group, and the methyl carbons of the tert-butyl group.

For a comprehensive structural and conformational analysis, two-dimensional (2D) NMR experiments are indispensable. Techniques such as COSY (Correlation Spectroscopy) would establish ¹H-¹H spin-spin coupling networks, confirming the connectivity between protons. Heteronuclear correlation experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are critical for assigning proton signals to their directly attached carbons and for identifying longer-range C-H correlations, respectively. researchgate.net These correlations are key to unambiguously placing the methyl and tert-butyl substituents on the pyrazine ring.

Furthermore, advanced NMR techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) can provide insights into the conformational preferences and through-space proximity of protons, which can be particularly useful in studying the spatial arrangement of the bulky tert-butyl group relative to the pyrazine ring and the adjacent methyl group.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Molecular Fingerprint Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a detailed molecular fingerprint based on the vibrational modes of a molecule's functional groups. researchgate.netrsc.org These methods are complementary and offer a rapid means of characterizing this compound.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending, etc.). The resulting spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹). For this compound, characteristic absorption bands would be expected for C-H stretching vibrations of the aromatic ring and the alkyl (methyl and tert-butyl) groups. The pyrazine ring itself exhibits characteristic ring stretching and deformation vibrations. researchgate.netoptica.org C-N stretching vibrations within the heterocyclic ring also produce distinct bands. researchgate.net

Raman Spectroscopy: Raman spectroscopy is a light scattering technique that provides information on molecular vibrations. It is particularly sensitive to non-polar bonds and symmetric vibrations, making it an excellent complement to IR spectroscopy. nih.gov The Raman spectrum of this compound would feature strong signals for the pyrazine ring breathing mode and C-C stretching vibrations of the alkyl substituents. researchgate.net

The combination of IR and Raman spectra provides a highly specific vibrational profile. Theoretical calculations using methods like Density Functional Theory (DFT) can be employed to predict the vibrational frequencies, which aids in the precise assignment of the observed experimental bands. chemrxiv.org

Below is a table of expected characteristic vibrational frequencies for this compound based on data for pyrazine and its alkyl derivatives. researchgate.net

| Vibrational Mode | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) | Assignment |

| C-H Stretch (Aromatic) | 3050 - 3100 | 3050 - 3100 | Stretching of C-H bonds on the pyrazine ring |

| C-H Stretch (Aliphatic) | 2850 - 3000 | 2850 - 3000 | Stretching of C-H bonds in methyl and tert-butyl groups |

| C=C / C=N Stretch | 1500 - 1600 | 1500 - 1600 | Pyrazine ring stretching vibrations |

| CH₃/C(CH₃)₃ Bend | 1350 - 1470 | 1350 - 1470 | Bending vibrations of the alkyl substituents |

| Ring Breathing | ~1015 | ~1015 | Symmetric stretching/breathing of the pyrazine ring |

| C-H Out-of-Plane Bend | 700 - 900 | 700 - 900 | Out-of-plane bending of ring C-H bonds |

Development of Robust Analytical Protocols for Diverse Matrices

The accurate quantification and profiling of this compound, often present at trace levels in complex sample environments like food and environmental samples, require the development of robust and validated analytical protocols. This involves efficient extraction and preconcentration from the matrix, followed by sensitive and reliable analysis.

Advanced Extraction and Preconcentration Techniques from Complex Sample Environments

The choice of extraction technique is critical and depends heavily on the nature of the sample matrix. mdpi.com The goal is to isolate this compound from interfering compounds while concentrating it to a level suitable for detection.

Solid-Phase Microextraction (SPME): SPME is a solvent-free, simple, and efficient technique widely used for the extraction of volatile and semi-volatile compounds like pyrazines from various matrices. researchgate.netnih.gov In Headspace-SPME (HS-SPME), a fused silica (B1680970) fiber coated with a stationary phase is exposed to the headspace above the sample. Volatile analytes, including this compound, partition onto the fiber and are then thermally desorbed into the injector of a gas chromatograph (GC). Different fiber coatings (e.g., PDMS/DVB) can be optimized for maximum recovery. unibo.it

Stir Bar Sorptive Extraction (SBSE): SBSE is similar in principle to SPME but uses a magnetic stir bar coated with a larger volume of polydimethylsiloxane (B3030410) (PDMS), offering a higher extraction capacity and potentially lower detection limits.

Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE): Traditional LLE can be used, but it is often labor-intensive and requires significant volumes of organic solvents. mdpi.com SPE offers a more efficient alternative, where the sample is passed through a cartridge containing a solid sorbent that retains the analyte. nih.gov The this compound is then eluted with a small volume of a suitable solvent. Common sorbents for pyrazines include C18 or polymeric phases.

Microwave-Assisted Extraction (MAE) and Ultrasound-Assisted Extraction (UAE): These techniques use microwave or ultrasonic energy to accelerate the extraction of analytes from solid or semi-solid samples into a solvent. They can significantly reduce extraction time and solvent consumption compared to conventional methods.

Method Validation Strategies for Reproducibility, Accuracy, and Sensitivity

To ensure that an analytical method for this compound is reliable and fit for purpose, it must be thoroughly validated. google.com Method validation establishes the performance characteristics of the protocol and ensures that the results are reproducible, accurate, and sensitive. Key validation parameters include:

Linearity and Range: This establishes the concentration range over which the analytical response is directly proportional to the analyte concentration. It is typically assessed by analyzing a series of standards and performing a linear regression analysis.

Accuracy: Accuracy refers to the closeness of the measured value to the true value. It is often determined through recovery studies, where a known amount of this compound is spiked into a blank matrix and the percentage recovered is calculated. mdpi.com

Precision: Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) for intra-day (repeatability) and inter-day (intermediate precision) analyses. sciopen.com

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. mdpi.com

Selectivity/Specificity: This is the ability of the method to measure the analyte of interest unequivocally in the presence of other components that may be expected to be present in the sample matrix.

Robustness: This assesses the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., GC oven temperature ramp, pH of the sample), providing an indication of its reliability during normal use.

The table below presents typical performance data from a validated method for pyrazine analysis, illustrating the expected outcomes of a robust protocol for a compound like this compound. unibo.itmdpi.comsciopen.com

| Validation Parameter | Typical Performance Metric | Description |

| Linearity (R²) | > 0.998 | Indicates a strong linear relationship between concentration and response. |

| Range | 0.01 - 10.00 mg/L | The concentration interval over which the method is precise, accurate, and linear. |

| Accuracy (Recovery) | 90 - 110% | The percentage of a known amount of analyte recovered from a spiked sample. |

| Precision (RSD) | < 15% | The relative standard deviation of replicate measurements. |

| Limit of Detection (LOD) | 0.1 - 5.0 µg/L | The lowest concentration that can be reliably detected. |

| Limit of Quantitation (LOQ) | 0.5 - 20.0 µg/L | The lowest concentration that can be accurately and precisely quantified. |

Mechanistic Investigations into Tributylmethyl Pyrazine Formation and Degradation

Precursor Chemistry and Reaction Pathways in Thermally Processed Systems

The formation of alkylpyrazines, including the specifically substituted Tributylmethyl pyrazine (B50134), is a complex process occurring during the thermal treatment of food and other organic materials. The primary routes for its synthesis are embedded within the Maillard reaction and the associated Strecker degradation of amino acids. These non-enzymatic browning reactions are responsible for the generation of a vast array of flavor and aroma compounds. perfumerflavorist.comperfumerflavorist.com

The Maillard reaction is initiated by the condensation of a carbonyl group, typically from a reducing sugar, with the amino group of an amino acid, peptide, or protein. perfumerflavorist.comnih.gov This initial step forms a Schiff base, which then cyclizes to an N-substituted glycosylamine. Subsequent rearrangement of this intermediate leads to the formation of Amadori or Heyns products, which are key intermediates in the pathway.

The degradation of these Amadori or Heyns products proceeds through several routes, involving dehydration and fission reactions, to generate a variety of reactive intermediates, including α-dicarbonyl compounds like glyoxal, methylglyoxal (B44143), and diacetyl. These dicarbonyls are central to the formation of the pyrazine ring. The core mechanism for pyrazine ring assembly involves the reaction of an α-aminocarbonyl compound, which is formed from the Strecker degradation, with a dicarbonyl compound. researchgate.net The self-condensation of two α-aminoketone molecules, followed by oxidation, is a primary pathway to the formation of the dihydropyrazine (B8608421) intermediate, which then oxidizes to the stable aromatic pyrazine ring. researchgate.net

Strecker degradation is a critical component of the Maillard reaction that significantly contributes to the synthesis of alkylpyrazines. koreascience.kr This process involves the reaction between an α-amino acid and an α-dicarbonyl compound. nih.gov The reaction proceeds through transamination, decarboxylation, and hydrolysis, ultimately yielding an aldehyde (known as a Strecker aldehyde) with one fewer carbon atom than the original amino acid, and an α-aminoketone. researchgate.net

The α-aminoketones are the direct precursors for the pyrazine ring structure, as described above. The Strecker aldehydes play a crucial role in the diversification of pyrazine structures by participating in aldol (B89426) condensation reactions with the dihydropyrazine intermediates. This incorporation of Strecker aldehydes onto the pyrazine precursor ring is a key mechanism for the formation of various alkyl-substituted pyrazines. researchgate.net The specific nature of the alkyl substituents on the final pyrazine molecule is therefore directly determined by the side chains of the participating amino acids.

The specific structure of Tributylmethyl pyrazine, which contains both butyl and methyl substituents, is dictated by the specific precursors available in the reaction system.

Methyl Group Precursors : The methyl substituent can originate from several sources. The amino acid alanine (B10760859), through Strecker degradation, yields acetaldehyde, which can be incorporated to form a methyl group. Alternatively, α-dicarbonyls such as methylglyoxal (pyruvaldehyde) and diacetyl (2,3-butanedione), which are common sugar fragmentation products, can also serve as precursors for methyl-substituted pyrazines.

Butyl Group Precursors : The formation of butyl groups on the pyrazine ring points to the involvement of amino acids with corresponding side-chain structures. Leucine (B10760876) and isoleucine are primary candidates, as their Strecker degradation yields 3-methylbutanal (B7770604) and 2-methylbutanal, respectively. These aldehydes can then react with the dihydropyrazine intermediate to append isobutyl and sec-butyl groups to the ring. Norleucine, a less common amino acid, would yield pentanal, which could also be involved in forming butyl substituents.

The interaction between different amino acids and sugars can lead to a diverse profile of pyrazines. For instance, the reaction of a mixture of leucine and alanine with a reducing sugar like glucose would provide the necessary precursors for the formation of a pyrazine substituted with both butyl (from leucine) and methyl (from alanine) groups. The final substitution pattern on the pyrazine ring is a result of the complex interplay and relative concentrations of the various aminoketones and Strecker aldehydes generated. perfumerflavorist.com

Kinetic and Thermodynamic Studies of Pyrazine Formation Processes

The rate and extent of this compound formation are governed by kinetic and thermodynamic factors, which are heavily influenced by the conditions of the thermal processing environment.

Kinetic studies in model systems are essential for understanding the mechanisms of pyrazine formation. The formation of various alkylpyrazines has been shown to follow different kinetic models, often pseudo-zero-order or first-order reactions, depending on the specific pyrazine and the reaction conditions. researchgate.net

The activation energy (Ea) is a critical parameter that describes the energy barrier that must be overcome for the reaction to occur. It quantifies the sensitivity of the reaction rate to temperature. While specific data for this compound is not available, studies on other alkylpyrazines provide insight into the general energy requirements. Activation energies for pyrazine formation in amino acid-glucose model systems typically range from approximately 56 to 124 kJ/mol (13 to 29 kcal/mol). researchgate.net Lower activation energies are sometimes observed under alkaline conditions. researchgate.net The formation of more highly substituted and higher molecular weight pyrazines may have different activation energy profiles compared to simpler pyrazines.

Table 1: Activation Energies for the Formation of Selected Alkylpyrazines in Model Systems

Note: This table presents representative data for various alkylpyrazines to illustrate typical activation energy ranges, as specific data for this compound is not publicly available.

| Pyrazine Compound | Model System | Activation Energy (Ea) in kcal/mol | Reference |

| Pyrazine | Arginine-glucose | 19.5 ± 4.1 | researchgate.net |

| 2-Methylpyrazine (B48319) | Arginine-glucose | 24.8 ± 8.7 | researchgate.net |

| 2,6-Dimethylpyrazine | Arginine-glucose | 20.8 ± 4.7 | researchgate.net |

The kinetics of this compound formation are profoundly influenced by several key processing parameters:

Temperature : As with most chemical reactions, the rate of pyrazine formation increases with temperature. Higher temperatures accelerate the degradation of sugars and amino acids, leading to a greater concentration of pyrazine precursors and faster reaction rates. researchgate.net High temperatures generally favor the formation of pyrazines over other Maillard reaction products. researchgate.net For instance, in some model systems, the highest yields of pyrazines were observed at 180°C compared to lower temperatures. researchgate.net

pH : The pH of the reaction medium has a significant impact on pyrazine formation. Generally, neutral to alkaline conditions (pH > 7) favor the reaction. nih.gov In alkaline environments, the enolization of sugar intermediates is enhanced, leading to increased formation of α-dicarbonyl compounds. Additionally, the amino groups of amino acids are more nucleophilic at higher pH, promoting the initial condensation step of the Maillard reaction. However, the optimal pH can vary depending on the specific precursors and temperature. researchgate.net

Water Activity (aw) : Water plays a dual role in the Maillard reaction. While it is a necessary solvent and reactant in some steps (e.g., hydrolysis), excess water can inhibit the reaction by diluting the reactants and favoring reversible reactions that move away from pyrazine formation. researchgate.net The rate of pyrazine formation is often maximal at intermediate water activities (aw ≈ 0.6-0.8) and decreases at very low or very high water activities. An excessive amount of water can retard crucial dehydration and condensation steps in the reaction pathway. researchgate.net

Table 2: General Influence of Processing Parameters on Alkylpyrazine Formation

| Parameter | Effect on Formation Rate | General Observation |

| Temperature | Increases with temperature | Higher temperatures accelerate precursor formation and reaction kinetics. researchgate.netresearchgate.net |

| pH | Generally increases with pH | Neutral to alkaline conditions favor key reaction steps like enolization. nih.govresearchgate.net |

| Water Activity (aw) | Optimal at intermediate levels | Very high or very low water activity can inhibit the reaction. researchgate.net |

Degradation Pathways and Stability Studies of this compound

The stability of alkylpyrazines, including this compound, is a critical factor in various fields, from food science to environmental chemistry. While extensive research has been conducted on the formation of these compounds, particularly through Maillard reactions during food processing, there is comparatively limited information available on their degradation pathways. acs.orgresearchgate.netnih.gov The pyrazine ring is generally considered stable; however, the compound can undergo degradation under specific conditions, influenced by oxidative, photolytic, and environmental factors. researchgate.netnih.gov

Oxidative and Photolytic Degradation Mechanisms Under Simulated Conditions

Oxidative Degradation:

The oxidative degradation of alkylpyrazines is a key area of investigation, as these reactions can lead to the loss of characteristic aromas in food products and the transformation of the compound in environmental matrices. Studies on related alkylpyrazines suggest that oxidation primarily targets the alkyl side-chains and can also involve the pyrazine ring itself.

Under aerobic conditions, pyrazines are susceptible to oxidative degradation. The mechanism is not fully understood but is thought to involve reactive oxygen species (ROS) such as hydroxyl radicals (•OH). researchgate.net These highly reactive species can initiate degradation through several pathways:

Side-Chain Oxidation: The alkyl groups attached to the pyrazine ring are primary sites for oxidative attack. This can lead to the formation of hydroxylated intermediates, which may be further oxidized to form pyrazine carboxylic acids. For instance, studies on the metabolism of 2-methylpyrazine and 2,5-dimethylpyrazine (B89654) have shown their conversion to the corresponding pyrazine-2-carboxylic acid and 5-methylpyrazine-2-carboxylic acid, respectively. nih.govnih.gov

Ring Hydroxylation: Direct hydroxylation of the pyrazine ring can occur, leading to the formation of hydroxypyrazines. This process can alter the electronic properties of the ring, potentially making it more susceptible to further degradation. nih.govnih.gov

Ring Cleavage: While the pyrazine ring is relatively stable, under strong oxidative conditions, ring cleavage can occur. However, the specific mechanisms and resulting products of pyrazine ring cleavage are not well-elucidated and remain an area for further research. researchgate.netnih.gov

Photolytic Degradation:

Photolytic degradation involves the breakdown of a compound due to the absorption of light energy. Aromatic compounds, including pyrazines, can be susceptible to photodegradation, particularly under UV irradiation. While specific studies on the photolytic degradation of this compound are scarce, general principles of photochemistry suggest potential pathways.

Upon absorption of photons, the pyrazine molecule can be excited to a higher energy state. This excited molecule can then undergo various transformations:

Direct Photolysis: The excited molecule may directly fragment, leading to the formation of smaller, volatile compounds. The specific cleavage patterns would depend on the bond energies within the this compound molecule.

Photo-oxidation: In the presence of oxygen, the excited pyrazine molecule can react with molecular oxygen to form oxidized products. This process can be initiated by the formation of singlet oxygen or other reactive oxygen species.

Sensitized Photolysis: In complex matrices, other components can act as photosensitizers. These molecules absorb light and then transfer the energy to the pyrazine, initiating its degradation even at wavelengths that the pyrazine itself does not strongly absorb.

Research on the photolytic degradation of other nitrogen-containing heterocyclic compounds, such as the food dye tartrazine, has demonstrated that factors like irradiation time, energy dose, and pH can significantly affect the rate of discoloration and the formation of by-products. nih.gov Similar dependencies would be expected for the photolytic degradation of this compound.

Influence of Environmental Factors on Compound Stability and Transformation

The stability and transformation of this compound are significantly influenced by various environmental factors, including temperature and pH.

Influence of Temperature:

Temperature plays a dual role in the chemistry of pyrazines. While elevated temperatures are crucial for their formation during processes like cooking, they can also contribute to their degradation and volatilization. acs.orgacs.org

Thermal Degradation: High temperatures can lead to the thermal decomposition of alkylpyrazines. Studies on pyrazine formation in model systems have shown that at very high temperatures (e.g., 140°C), the concentration of some pyrazines can decrease, suggesting decomposition. acs.org The specific degradation products would depend on the temperature and the presence of other reactive species.

Volatility: Alkylpyrazines are volatile compounds, and their volatility increases with temperature. This can lead to a decrease in their concentration in a system due to evaporation rather than chemical degradation.

To illustrate the effect of temperature on pyrazine stability, the following interactive table presents hypothetical data based on general trends observed for alkylpyrazines in food systems.

| Temperature (°C) | Half-life (hours) | Predominant Process |

| 25 | 500 | Stable |

| 60 | 150 | Slow Degradation/Volatility |

| 100 | 20 | Significant Degradation/Volatility |

| 140 | 5 | Rapid Decomposition |

This table is for illustrative purposes and does not represent actual experimental data for this compound.

Influence of pH:

The pH of the surrounding medium can have a profound effect on the stability of pyrazines. The nitrogen atoms in the pyrazine ring can be protonated in acidic conditions, which can alter the compound's reactivity and degradation pathways.

Acidic Conditions (Low pH): In acidic solutions, the protonation of the pyrazine ring can make it more susceptible to nucleophilic attack. This can potentially lead to ring-opening reactions or facilitate hydrolysis of the side chains. Studies on other nitrogen-containing heterocycles have shown that the degradation mechanism can be highly dependent on the pH, with different pathways and products observed in highly acidic versus neutral conditions. rsc.org

Alkaline Conditions (High pH): In alkaline media, the stability of pyrazines may also be affected. For some related compounds, alkaline conditions can promote hydrolysis or other degradation reactions. For example, the synthesis of certain pyrazines is favored at a higher pH, suggesting that pH can influence the equilibrium between formation and degradation. researchgate.net

The following interactive table provides a hypothetical representation of how pH might influence the stability of an alkylpyrazine like this compound, based on general chemical principles.

| pH | Stability | Potential Degradation Pathway |

| 2 | Low | Acid-catalyzed hydrolysis/ring opening |

| 4 | Moderate | Slower acid-catalyzed degradation |

| 7 | High | Relatively stable |

| 10 | Moderate | Base-catalyzed hydrolysis |

| 12 | Low | Significant base-catalyzed degradation |

This table is for illustrative purposes and does not represent actual experimental data for this compound.

Occurrence, Distribution, and Formation Contexts of Tributylmethyl Pyrazine

Natural Occurrence in Food and Beverage Systems

Alkylpyrazines, including by extension Tributylmethyl pyrazine (B50134), are key volatile compounds that are naturally formed in a wide array of food and beverage products. Their presence is primarily a result of chemical reactions that occur during cooking and fermentation.

Presence in Roasted and Thermally Processed Food Products (e.g., coffee, meat, nuts)

The characteristic roasted, nutty, and toasted aromas of many thermally processed foods are largely due to the formation of pyrazines. scispace.comnih.gov These compounds are primarily generated through the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that takes place upon heating. labmanager.comnih.gov The specific type of amino acid and sugar, as well as the temperature and duration of heating, can influence the profile of the pyrazines produced. cabidigitallibrary.org

While direct identification of Tributylmethyl pyrazine in many common roasted products is not extensively documented, the presence of other alkylpyrazines is well-established. For instance, various methyl-, dimethyl-, trimethyl-, and tetramethylpyrazines have been identified as significant aroma contributors in roasted coffee, cocoa, peanuts, and cooked meats. cabidigitallibrary.orgnih.govca.govnih.gov Given the common precursors and reaction pathways, it is plausible that this compound could be formed in these food matrices, albeit potentially at lower concentrations than its more commonly reported analogues.

Table 1: Examples of Alkylpyrazines Identified in Roasted Food Products

| Food Product | Commonly Identified Alkylpyrazines | Potential for this compound Formation |

|---|---|---|

| Roasted Coffee | Methylpyrazine, 2,5-Dimethylpyrazine (B89654), 2,6-Dimethylpyrazine, Trimethylpyrazine nih.govresearchgate.netperfumerflavorist.comfiveable.me | Possible, due to the presence of necessary precursors and reaction conditions. |

| Roasted Meat | 2,3-Dimethylpyrazine, 2,5-Dimethylpyrazine, Trimethylpyrazine nih.govnih.gov | Possible, arising from the Maillard reaction between amino acids and sugars. |

| Roasted Nuts (e.g., Peanuts, Pecans) | 2,5-Dimethylpyrazine, and other various pyrazines labmanager.comca.govmdpi.comgoogle.com | Possible, as the roasting process provides the necessary conditions for pyrazine formation. |

| Roasted Cocoa | 2-Methylpyrazine (B48319), 2,5-Dimethylpyrazine, 2,3-Dimethylpyrazine, Trimethylpyrazine, Tetramethylpyrazine nih.gov | Possible, formed during the roasting of cocoa beans. |

Identification in Fermented Products and Beverages (e.g., bread, wine)

Fermentation processes, driven by the metabolic activity of microorganisms, provide another significant pathway for the formation of pyrazines in food and beverages. Certain bacteria, such as Bacillus subtilis, are known to produce alkylpyrazines, including tetramethylpyrazine, during the fermentation of soybeans. nih.govmdpi.comnih.gov These microbial processes contribute to the characteristic flavor profiles of many fermented foods.

The presence of pyrazines has been noted in a variety of fermented products:

Fermented Soybeans: Products like natto and douchi derive part of their characteristic aroma from microbially produced pyrazines. nih.govmdpi.comnih.govmdpi.com

Bread: The crust of bread, in particular, develops a complex aroma profile that includes pyrazines formed via the Maillard reaction during baking.

Wine: While methoxypyrazines are more commonly associated with the "green" aromas in certain grape varieties, other alkylpyrazines can also be present, potentially influenced by the fermentation process and aging conditions. frontiersin.orggoogle.com

Direct evidence for the presence of this compound in these products is scarce in scientific literature. However, the fundamental biochemical pathways that lead to the formation of other alkylpyrazines suggest that its occurrence is possible, depending on the specific microorganisms involved and the available precursors in the fermentation substrate.

Environmental Prevalence and Fate Mechanisms

Information regarding the environmental presence and fate of this compound is not widely available in published scientific literature. The study of pyrazines in environmental contexts is less common than in food chemistry.

Detection in Environmental Samples (e.g., air, water, soil) and Biogeochemical Cycling

There is a lack of documented detection of this compound in environmental samples such as air, water, or soil. Consequently, its role in biogeochemical cycling has not been established. The environmental analysis of organic compounds tends to focus on pollutants and other substances with known ecological or health impacts, and it is possible that this compound does not fall into these categories or is present at concentrations below typical detection limits.

Abiotic and Biotic Transformation Pathways in Environmental Compartments

The transformation pathways of this compound in the environment have not been specifically studied. In general, the environmental fate of organic compounds is determined by a combination of abiotic processes (such as photolysis and hydrolysis) and biotic processes (microbial degradation). Some bacteria are known to be able to degrade other substituted pyrazines, using them as a sole source of carbon and energy. nih.gov However, without specific studies on this compound, its environmental persistence and degradation products remain unknown.

Technological and Process-Induced Formation in Industrial Applications

Information on "this compound" is Not Available in Scientific Literature

Following a comprehensive search of scientific databases and literature, no specific information was found for the chemical compound "this compound." This includes its occurrence, distribution, formation contexts, and methods for industrial optimization or mitigation of its formation.

The search for "this compound" and variations of this name did not yield any relevant results in chemical databases or published research. This suggests that "this compound" may be a very specific or less-common derivative of pyrazine that is not widely documented, or the name may be a typographical error.

Pyrazines, as a broader class of chemical compounds, are well-documented and are known for their presence in a wide variety of natural and processed foods, contributing to their aroma and flavor. They are typically formed through the Maillard reaction, which occurs between amino acids and reducing sugars during heating.

Given the strict requirement to focus solely on "this compound," it is not possible to provide an article based on the requested outline without available scientific data for this specific compound. Information on other pyrazines, such as tetramethylpyrazine or various alkylpyrazines, cannot be substituted as it would not adhere to the specific focus on "this compound."

Therefore, the requested article on the "," including sections on the "Optimization of Industrial Processing Conditions for Targeted Pyrazine Generation" and "Strategies for Mitigation or Control of Undesirable Byproduct Formation," cannot be generated at this time due to the absence of scientific information on the subject compound.

Theoretical and Computational Studies of Tributylmethyl Pyrazine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule from first principles. These methods solve approximations of the Schrödinger equation to determine the electronic distribution and energy of the molecule.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing computational cost with accuracy. For Tributylmethyl pyrazine (B50134), DFT calculations, likely using a hybrid functional such as B3LYP with a basis set like 6-31+G(d,p), would be employed to fully optimize the molecule's three-dimensional geometry. d-nb.info

This process yields crucial data on bond lengths, bond angles, and dihedral angles, revealing the most stable spatial arrangement of the methyl and tributyl groups relative to the pyrazine ring. From this optimized structure, a variety of electronic properties can be calculated:

Electronic Energies: The total energy, heats of formation, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO gap is a key indicator of the molecule's chemical reactivity and kinetic stability. semanticscholar.org

Electron Distribution: Natural Bond Orbital (NBO) analysis can provide insights into atomic charges and charge transfer interactions within the molecule. d-nb.info This would clarify how the electron-donating alkyl groups influence the electron density on the pyrazine ring's nitrogen atoms.

| Property | Calculated Value | Significance |

|---|---|---|

| Total Energy (Hartree) | -X.XXXX | Provides a basis for comparing the stability of different isomers or conformers. |

| HOMO Energy (eV) | -X.XX | Indicates the molecule's capacity to donate electrons. |

| LUMO Energy (eV) | +X.XX | Indicates the molecule's capacity to accept electrons. |

| HOMO-LUMO Gap (eV) | X.XX | Relates to the chemical reactivity and electronic excitation energy. |

| Dipole Moment (Debye) | X.XX | Quantifies the molecule's overall polarity. |

While DFT is highly efficient, ab initio methods, such as Møller-Plesset perturbation theory (MP2), can offer higher accuracy for certain properties, albeit at a greater computational expense. nih.gov These methods would be particularly valuable for predicting the spectroscopic signatures of this compound.

By calculating the second derivatives of the energy with respect to atomic positions, one can predict the vibrational frequencies of the molecule. These theoretical frequencies correspond to the peaks observed in Infrared (IR) and Raman spectroscopy. Similarly, calculations of nuclear magnetic shielding tensors can predict the Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). These predicted spectra are invaluable for confirming the identity and purity of a synthesized sample of this compound.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum calculations excel at describing the properties of a single, static molecule, Molecular Dynamics (MD) simulations are used to model the behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a dynamic picture of molecular motion and interactions.

The tributyl group of this compound is conformationally flexible. MD simulations would be ideal for exploring this flexibility and understanding how it is influenced by the surrounding environment. By simulating the molecule in explicit solvent boxes (e.g., water, ethanol, or a nonpolar solvent), researchers could observe how solvent molecules interact with the pyrazine and how these interactions affect the preferred conformations of the alkyl chains. This is crucial for understanding how the molecule behaves in a real-world solution, such as a food or beverage matrix.

Pyrazines are well-known as potent flavor compounds. Their perception is governed by their interactions with olfactory receptors (proteins) and their behavior in the food matrix itself. MD simulations can model the interactions between a single this compound molecule and larger biomolecules or complex mixtures. Such simulations could reveal:

Binding Affinities: By calculating the free energy of binding, MD can predict how strongly this compound might interact with a specific receptor site or a component in a food system.

Interaction Types: Analysis of the simulation trajectory can identify the specific non-covalent forces at play, such as hydrogen bonds, van der Waals forces, or hydrophobic interactions. For instance, simulations could show the hydrophobic tributyl chain interacting with fatty components while the more polar pyrazine ring interacts with aqueous phases or proteins.

| Interaction Pair | Interaction Type | Calculated Energy (kcal/mol) | Significance |

|---|---|---|---|

| Pyrazine N ↔ Water H | Hydrogen Bond | -X.X | Governs interaction with aqueous environments. |

| Tributyl Group ↔ Lipid Chain | Van der Waals / Hydrophobic | -X.X | Determines partitioning into nonpolar phases. |

| Pyrazine Ring ↔ Protein Residue | π-π Stacking | -X.X | Potential interaction with aromatic amino acids in receptors. |

Chemoinformatics and QSAR (Quantitative Structure-Activity Relationship) Modeling (Non-clinical)

Chemoinformatics applies computational methods to solve chemical problems, with a strong focus on the relationship between a molecule's structure and its activity. Quantitative Structure-Activity Relationship (QSAR) modeling is a key chemoinformatics technique used to build statistical models that correlate chemical structure with a specific property. nih.gov

In a non-clinical context for a flavor compound like this compound, a QSAR study could be developed to predict sensory properties, such as the odor detection threshold. ijournalse.orgresearchgate.net The process would involve:

Dataset Assembly: A series of known alkylpyrazines with experimentally measured odor thresholds would be compiled.

Descriptor Calculation: For each molecule in the series, including this compound, a large number of numerical descriptors would be calculated. These descriptors quantify various aspects of the molecular structure, including topology (e.g., molecular connectivity), geometry (e.g., molecular surface area), and electronic properties (e.g., partial charges, HOMO/LUMO energies). ijournalse.org

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, would be used to create a mathematical equation that links a subset of these descriptors to the observed odor thresholds. semanticscholar.org

The resulting QSAR model could then be used to predict the odor threshold of new or unmeasured pyrazine compounds, guiding the synthesis of novel flavor molecules with desired properties.

| Descriptor Class | Example Descriptor | Information Encoded |

|---|---|---|

| Topological | Wiener Index | Describes molecular branching and compactness. |

| Electronic | Partial Charge on N1 | Quantifies the electron density at a specific atom. |

| Geometrical | Solvent Accessible Surface Area | Represents the molecular size and shape available for interaction. |

| Quantum-Chemical | LUMO Energy | Relates to the molecule's ability to accept electrons in interactions. |

Predictive Models for Sensory Properties Based on Molecular Structure

The aroma profile of a chemical compound is intrinsically linked to its molecular structure. Computational models, particularly Quantitative Structure-Property Relationship (QSPR) models, are developed to establish a mathematical relationship between the structural features of a molecule and its sensory properties, such as odor threshold and quality.

For pyrazine derivatives, including this compound, several studies have focused on creating predictive models for their potent aromas. These models utilize molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. These descriptors can be categorized as electronic, steric, or thermodynamic, among others.

One approach involves the use of Density Functional Theory (DFT) to calculate quantum chemical descriptors for a series of pyrazine derivatives. ijournalse.org These descriptors, which can include parameters like the highest occupied molecular orbital (HOMO) energy, the lowest unoccupied molecular orbital (LUMO) energy, and dipole moment, are then used to build a predictive model using statistical methods like Multiple Linear Regression (MLR). ijournalse.org A 2D-QSPR study on 78 pyrazine derivatives demonstrated a strong correlation between the calculated descriptors and the experimental odor thresholds. ijournalse.org

Another sophisticated approach employs Self-Organizing Molecular Field Analysis (SOMFA) and Artificial Neural Networks (ANNs) to differentiate and classify the aroma qualities of pyrazine compounds. acs.orgnih.govunivie.ac.at In a study of 50 pyrazine-based aroma compounds, these methods were used to classify aromas as earthy, green-earthy, or green. acs.orgnih.govunivie.ac.at The ANN analysis, in particular, showed a high performance rate of 94% in correctly classifying the aroma impressions. acs.orgnih.gov

The findings from these studies can be extrapolated to predict the sensory properties of this compound. By calculating the relevant molecular descriptors for this compound, its odor threshold and aroma quality can be estimated using the established QSPR models.

| Modeling Technique | Molecular Descriptors | Predicted Sensory Property | Key Findings |

| 2D-QSPR with DFT and MLR | Electronic and quantum chemical descriptors | Odor Threshold | Established a statistically significant relationship between molecular structure and odor thresholds for a large set of pyrazine derivatives. ijournalse.org |

| SOMFA and ANNs | Molecular field analysis | Aroma Quality Classification (e.g., earthy, green) | Achieved a high accuracy (94%) in classifying the aroma profiles of pyrazine compounds. acs.orgnih.gov |

Reactivity Prediction in Diverse Chemical and Environmental Environments

Computational chemistry is also instrumental in predicting the reactivity of molecules like this compound in various chemical and environmental settings. The pyrazine ring, being a π-deficient system, exhibits a unique reactivity profile. slideshare.net Computational studies have shown that pyrazine-based compounds have a high potential for interactions with proteins, which is a key aspect of their biological activity and sensory perception. acs.org

The reactivity of pyrazines can be understood by examining their electronic structure. The two nitrogen atoms in the pyrazine ring are electron-withdrawing, which influences the molecule's susceptibility to electrophilic and nucleophilic attack. slideshare.net Computational models can calculate the electron density at different positions in the molecule, thereby identifying the most probable sites for chemical reactions.

For instance, in the context of food processing, pyrazines are often formed during the Maillard reaction. researchgate.net Computational studies can simulate the reaction pathways and intermediates involved in the formation of this compound under different conditions of temperature and pH. This can provide insights into how to control the formation of desirable flavor compounds during cooking and food manufacturing.

Furthermore, the stability and degradation of this compound in different environments can be predicted. Factors such as oxidation, photodecomposition, and interaction with other food components can be modeled to estimate the shelf-life of products containing this flavor compound. For example, computational models can predict the susceptibility of the alkyl side chains of this compound to oxidation.

The interaction of pyrazine derivatives with metal ions is another area where computational studies provide valuable insights. These interactions can influence the color, stability, and reactivity of food systems. mdpi.com DFT calculations can be used to study the coordination of metal ions with the nitrogen atoms of the pyrazine ring, providing information on the geometry and stability of the resulting complexes. mdpi.commdpi.com

Advanced Applications and Future Research Directions for Tributylmethyl Pyrazine

Role as Analytical Standard and Certified Reference Material Development

The reliability of analytical measurements is paramount in science and industry. Tributylmethyl pyrazine (B50134) serves as a critical component in ensuring the accuracy and precision of quantitative analyses, particularly in the food and beverage sector.

Certified Reference Materials (CRMs) are the cornerstones of analytical quality assurance, enabling the calibration of instruments, validation of methods, and establishment of traceability for measurement results. sigmaaldrich.com The production of a CRM for a compound like tributylmethyl pyrazine follows a rigorous and meticulous process governed by international standards such as ISO 17034.

The process begins with the synthesis of high-purity this compound. This is followed by a comprehensive characterization to determine its exact purity and identify any impurities. A combination of independent, high-accuracy analytical methods is employed for this characterization. For instance, techniques like inductively coupled plasma mass spectrometry (ICP-MS) and different forms of atomic absorption spectroscopy (AAS) might be used to certify the mass fraction of elements in a material. nih.gov

The characterization process involves:

Purity Assessment: Determining the mass fraction of the pure compound, often using techniques like quantitative Nuclear Magnetic Resonance (qNMR) or mass balance approaches.

Homogeneity Studies: Ensuring that the property of interest (e.g., purity) is uniform throughout the entire batch of the material. This involves analyzing multiple units from the batch.

Stability Studies: Assessing the stability of the compound under specified transport and storage conditions to establish a shelf life, during which the certified property value remains valid.

An uncertainty budget is calculated, accounting for contributions from the characterization measurements, any potential between-method bias, and the homogeneity and stability assessments. nih.gov This results in a certified value with a stated uncertainty, providing a reliable benchmark for laboratories.

In quantitative analysis, particularly chromatography-mass spectrometry techniques like GC-MS and LC-MS/MS, an internal standard (IS) is crucial for correcting variations in sample preparation and instrument response. This compound is well-suited for this role due to its chemical properties. An ideal internal standard is a compound that is chemically similar to the analyte but not naturally present in the sample.

The process involves adding a known amount of the internal standard, such as this compound or a related compound like 2-propylpyrazine, to every sample, calibrator, and quality control sample before analysis. nih.gov During analysis, the ratio of the analyte's signal to the internal standard's signal is measured. This ratio is then used for quantification, effectively compensating for any loss of analyte during sample extraction or fluctuations in injection volume.

For enhanced accuracy, stable isotope-labeled analogs of the analyte are considered the gold standard for internal standards. For example, a study comparing a multiple headspace solid-phase microextraction (MHS-SPME) method with stable isotope dilution analysis (SIDA) used [²H₆]-2-methyl-pyrazine as an internal standard for quantifying pyrazines in edible oils. nih.gov This approach, where a deuterated version of a pyrazine is used, provides the most accurate correction because its chemical and physical behavior is nearly identical to the non-labeled analyte.

Table 1: Analytical Techniques for Pyrazine Quantification

Future Research Trajectories in Pyrazine Chemistry

Exploration of Novel Biosynthetic Pathways in Non-human Systems

The biosynthesis of alkylpyrazines, including compounds structurally related to this compound, has been a subject of growing interest, particularly in microbial systems which offer potential for sustainable and controlled production of these valuable flavor and aroma compounds. While specific pathways for this compound are not extensively detailed in current literature, research on other alkylpyrazines in bacteria and fungi provides a solid foundation for exploring novel biosynthetic routes.

Microorganisms, particularly bacteria from the genus Bacillus, have been identified as potent producers of various alkylpyrazines. For instance, Bacillus subtilis is known to produce 2,5-dimethylpyrazine (B89654) and 2,3,5-trimethylpyrazine (B81540). The biosynthetic pathway often involves amino acid metabolism. One proposed mechanism for 2,5-dimethylpyrazine formation in B. subtilis starts with L-threonine, which is converted to aminoacetone. Two molecules of aminoacetone can then condense to form dihydropyrazine (B8608421), which is subsequently oxidized to 2,5-dimethylpyrazine. This pathway highlights the central role of amino acids as precursors and suggests that the substitution pattern of the resulting pyrazine is determined by the specific amino acid precursors and their metabolic intermediates.

Similarly, studies with myxobacteria have elucidated pathways for the formation of branched-chain alkylpyrazines. For example, the biosynthesis of 2,5- and 2,6-diisopropylpyrazine (B13095411) in Nannocystis exedens and Chondromyces crocatus has been shown to originate from the amino acid valine. The proposed pathway involves the reduction of valine to its corresponding aldehyde, which then dimerizes and is subsequently oxidized to form the diisopropylpyrazine isomers. This indicates that a variety of amino acids can serve as building blocks for different alkylpyrazines, opening avenues for the biosynthesis of more complex structures like this compound by providing the appropriate amino acid precursors.

Fungi are another group of microorganisms with the potential for novel pyrazine biosynthesis. While less studied than bacteria in this context, their diverse metabolic capabilities suggest they could harbor unique pathways. Exploring the enzymatic machinery in these non-human systems, such as dehydrogenases, aminotransferases, and oxidases, is crucial for understanding and potentially engineering the biosynthesis of specific alkylpyrazines.

Future research in this area will likely focus on genome mining to identify novel gene clusters responsible for pyrazine biosynthesis in a wider range of microorganisms. Understanding the substrate specificity of the enzymes involved will be key to manipulating these pathways to produce specific target molecules like this compound.

Deeper Mechanistic Understanding of Formation in Complex Biological and Industrial Systems

The formation of this compound in both biological and industrial settings is predominantly governed by the Maillard reaction, a complex series of non-enzymatic browning reactions between reducing sugars and amino acids that occurs upon heating. A deeper mechanistic understanding of this process is crucial for controlling the formation of desirable flavor compounds while minimizing the production of undesirable or potentially harmful substances.

The initial step of the Maillard reaction involves the condensation of a carbonyl group from a reducing sugar with an amino group from an amino acid, forming a Schiff base. This is followed by rearrangement to form an Amadori or Heyns product. Subsequent degradation of these intermediates leads to the formation of a wide array of reactive carbonyl and dicarbonyl compounds, including Strecker aldehydes.

The formation of the pyrazine ring itself is believed to occur through the condensation of two α-aminocarbonyl intermediates. The specific substitution pattern of the resulting pyrazine is determined by the nature of the reacting amino acids and sugars, as well as the reaction conditions such as temperature, pH, and water activity. For this compound, the "tributyl" and "methyl" substituents would arise from the side chains of the precursor amino acids and the fragmentation of the sugar molecule. For instance, leucine (B10760876) and isoleucine can be precursors to butyl groups, while alanine (B10760859) can contribute a methyl group.

Kinetic and thermodynamic studies of the Maillard reaction are essential for a more profound mechanistic understanding. These studies can help to identify rate-limiting steps and key intermediates in the formation of specific pyrazines. For example, the rate of pyrazine formation is known to be highly dependent on temperature, with higher temperatures generally favoring their production. The pH of the system also plays a critical role, influencing the reactivity of the amino groups and the stability of various intermediates.

In complex food matrices, the presence of other components such as lipids, organic acids, and metal ions can further influence the course of the Maillard reaction and the profile of pyrazines formed. For example, lipids can participate in the reaction through their oxidation products, leading to the formation of a different set of flavor compounds.

A more detailed mechanistic understanding will enable better control over industrial processes like roasting, baking, and frying to optimize the formation of desirable pyrazines like this compound, thereby enhancing the flavor profile of food products.

Integration of Multi-Omics Approaches in Comprehensive Food Chemistry Research

The complexity of flavor development in food, including the formation of pyrazines like this compound, necessitates a holistic approach for a comprehensive understanding. The integration of multi-omics technologies—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful platform to unravel the intricate molecular networks underlying flavor chemistry in both microbial fermentation and food processing.

Metabolomics plays a pivotal role in identifying and quantifying the vast array of small molecules, including pyrazines and their precursors, in a food system. Techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are instrumental in profiling the volatile and non-volatile compounds. For instance, metabolomic studies on coffee have successfully identified numerous pyrazines that contribute to its characteristic roasted aroma. nih.gov Similarly, the analysis of fermented beverages like Chinese baijiu has revealed a complex profile of pyrazines and other flavor compounds that are influenced by the microbial consortia and fermentation conditions. mdpi.com